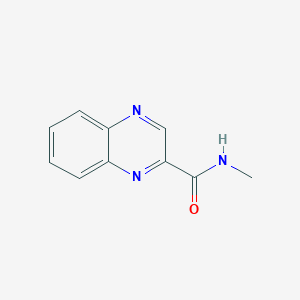

2-(Methylaminocarbonyl)quinoxaline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9N3O |

|---|---|

Molecular Weight |

187.20 g/mol |

IUPAC Name |

N-methylquinoxaline-2-carboxamide |

InChI |

InChI=1S/C10H9N3O/c1-11-10(14)9-6-12-7-4-2-3-5-8(7)13-9/h2-6H,1H3,(H,11,14) |

InChI Key |

VUGZTLWWFVMSFC-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=NC2=CC=CC=C2N=C1 |

Origin of Product |

United States |

Synthesis and Characterization

The synthesis of 2-(Methylaminocarbonyl)quinoxaline, as part of a broader series of N-substituted quinoxaline-2-carboxamides, has been achieved through a multi-step process.

A general and effective method for synthesizing quinoxaline (B1680401) derivatives involves the condensation of substituted o-phenylenediamines with 1,2-dicarbonyl compounds. sapub.org For the synthesis of quinoxaline-2-carboxamides, a common route starts with quinoxaline-2-carboxylic acid. This starting material can be prepared by the condensation of o-phenylenediamine (B120857) with pyruvic acid. researchgate.net

The synthesis of N-substituted quinoxaline-2-carboxamides, including the methylamino derivative, can be accomplished by activating the carboxylic acid group of quinoxaline-2-carboxylic acid, followed by reaction with the appropriate amine. A study by Doležal et al. (2021) describes the preparation of a series of N-phenyl- and N-benzyl quinoxaline-2-carboxamides by reacting quinoxaline-2-carboxylic acid, activated with oxalyl chloride, with the corresponding amines. nih.gov While this study focused on N-benzyl derivatives, the methodology is applicable to the synthesis of N-methylquinoxaline-2-carboxamide by using methylamine (B109427) as the reactant.

The general synthetic scheme is as follows:

Activation of Quinoxaline-2-carboxylic Acid: Quinoxaline-2-carboxylic acid is treated with a chlorinating agent, such as oxalyl chloride or thionyl chloride, in an anhydrous solvent like dichloromethane (B109758) (DCM) to form the highly reactive quinoxaline-2-carbonyl chloride.

Amidation: The resulting acid chloride is then reacted in situ with methylamine in the presence of a base, such as pyridine (B92270) or triethylamine, to yield this compound.

The final product is typically purified by column chromatography and characterized by spectroscopic methods such as 1H-NMR, 13C-NMR, and infrared (IR) spectroscopy, as well as by elemental analysis and melting point determination. nih.gov

Physicochemical Properties

Specific experimental data for the physicochemical properties of 2-(Methylaminocarbonyl)quinoxaline are not extensively reported in the available literature. However, based on the general properties of quinoxalines and carboxamides, some predictions can be made.

Quinoxaline (B1680401) itself is a crystalline solid with a melting point of 29-32 °C and is soluble in water. The introduction of the methylaminocarbonyl group is expected to increase the melting point due to the potential for intermolecular hydrogen bonding. The solubility in water may be moderate due to the presence of the polar amide group, while it is expected to be soluble in common organic solvents like dichloromethane (B109758), chloroform, and methanol (B129727).

Predicted of this compound

| Property | Predicted Value/Characteristic |

|---|---|

| Molecular Formula | C10H9N3O |

| Molecular Weight | 187.20 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in polar organic solvents |

| Hydrogen Bond Donor | Yes (N-H of the amide) |

| Hydrogen Bond Acceptor | Yes (C=O of the amide and ring nitrogens) |

Reactivity and Chemical Transformations

The reactivity of 2-(Methylaminocarbonyl)quinoxaline is dictated by the interplay of the electron-deficient quinoxaline (B1680401) ring and the functional groups present.

The quinoxaline ring is generally susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms. However, the electron-withdrawing nature of the 2-carboxamide (B11827560) group would further deactivate the ring towards electrophilic substitution.

The amide functional group can undergo hydrolysis under acidic or basic conditions to yield quinoxaline-2-carboxylic acid and methylamine (B109427). The N-H proton of the amide is weakly acidic and can be deprotonated by a strong base. The carbonyl oxygen is a site for protonation or coordination to Lewis acids.

Biological and Pharmacological Aspects

Classical Condensation Reactions

The classical approach to quinoxaline synthesis remains a widely utilized and fundamental strategy. nih.gov It typically involves the direct reaction of two key building blocks under specific reaction conditions.

The cornerstone of classical quinoxaline synthesis is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. encyclopedia.pubnih.gov This method, first reported by Körner and Hinsberg in 1884, forms the basis for the synthesis of a vast library of quinoxaline derivatives. encyclopedia.pubnih.gov The reaction proceeds through a cyclocondensation mechanism, where the two amino groups of the o-phenylenediamine react with the two carbonyl groups of the 1,2-dicarbonyl compound to form the pyrazine (B50134) ring of the quinoxaline system. youtube.com

To synthesize this compound specifically, an appropriate 1,2-dicarbonyl precursor bearing a methylaminocarbonyl group is required. The reaction of this precursor with o-phenylenediamine would then yield the target molecule. The general reaction scheme is presented below:

Figure 1: General reaction for the synthesis of quinoxaline derivatives.

While effective, this classical method can sometimes be hindered by the need for harsh reaction conditions, such as high temperatures and the use of strong acid catalysts, which can lead to longer reaction times and the formation of byproducts. encyclopedia.pubnih.gov

The efficiency and outcome of the classical condensation reaction are significantly influenced by the reaction conditions, particularly temperature and the choice of solvent. nih.gov

Temperature: Traditionally, these reactions often require elevated temperatures to proceed at a reasonable rate. encyclopedia.pub However, recent advancements have focused on developing methods that can be performed at room temperature, enhancing the energy efficiency and sustainability of the process. encyclopedia.pubnih.gov For instance, the use of certain catalysts can facilitate the reaction at ambient temperatures. nih.gov

Solvents: A variety of solvents have been employed for quinoxaline synthesis, with the choice often impacting reaction yield and work-up procedures. Common solvents include ethanol, acetic acid, and dimethylformamide (DMF). sapub.orgresearchgate.netresearchgate.net The development of "green" protocols has seen a shift towards more environmentally benign solvents like water and ethanol-water mixtures. researchgate.netrsc.org In some cases, solvent-free conditions have been successfully implemented, further reducing the environmental impact. rsc.orgmdpi.com The polarity of the solvent can also play a crucial role in the reaction's progress. longdom.org

The table below summarizes the effect of different solvents on the synthesis of quinoxaline derivatives as reported in various studies.

| Catalyst/Promoter | Solvent | Temperature | Yield (%) | Reference |

| None | Glycerol/Water | 90 °C | 85-91 | encyclopedia.pub |

| Iodine | DMSO | Room Temp. | 80-90 | encyclopedia.pub |

| Zinc Triflate | Acetonitrile (B52724) | Room Temp. | 85-91 | encyclopedia.pub |

| Cerium (IV) Ammonium Nitrate | Aqueous Medium | Room Temp. | up to 98 | encyclopedia.pub |

| Alumina-Supported Heteropolyoxometalates | Toluene (B28343) | Room Temp. | up to 92 | nih.gov |

| Phospho Sulfonic Acid | Ethanol | Room Temp. | Excellent | researchgate.net |

| Task-Specific Ionic Liquid | Water/Organic Solvent | Mild | Satisfactory | capes.gov.br |

| Zirconium Tungstate | Not Specified | Not Specified | Good to Excellent | longdom.org |

Catalytic Approaches in Quinoxaline Synthesis

To overcome the limitations of classical methods, significant research has been directed towards the development of catalytic systems that promote the synthesis of quinoxalines under milder conditions with higher efficiency and selectivity. rsc.org These approaches can be broadly categorized into transition metal catalysis, organocatalysis, and the use of other novel catalysts like heteropolyoxometalates.

Transition metals have emerged as powerful catalysts in a wide range of organic transformations, including the synthesis of heterocyclic compounds like quinoxalines. rsc.org Various transition metals, including copper, nickel, and iridium, have been successfully employed to catalyze quinoxaline formation. rsc.orgorganic-chemistry.orgorientjchem.org

Iridium Complexes: Iridium complexes, in particular, have shown significant promise in catalyzing the synthesis of N-heterocyclic moieties, including quinoxalines, often in environmentally friendly solvents like water. rsc.org These catalysts can facilitate the reaction under mild conditions and have been successfully used for the synthesis of pharmaceutically active quinoxalines. rsc.org The catalytic cycle often involves a metal-ligand cooperative mechanism. rsc.org Research has also explored the use of cyclometalated iridium(III) complexes with quinoxaline ligands for applications in luminescent materials, demonstrating the versatility of these metal complexes in quinoxaline chemistry. nih.govnih.govacs.org

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant traction as a green and sustainable alternative to metal-based catalysis. nih.gov Various organocatalysts have been successfully applied to the synthesis of quinoxalines.

Camphorsulfonic Acid (CSA): Camphorsulfonic acid (CSA), a commercially available, stable, and non-toxic organocatalyst, has proven to be effective in catalyzing the synthesis of various heterocyclic compounds, including quinoxalines. researchgate.netresearchgate.net Its acidic nature allows it to promote the condensation reaction under mild conditions. The use of CSA aligns with the principles of green chemistry due to its reusability and low environmental impact. researchgate.net Other organic acids, such as mandelic acid, have also been employed as efficient organocatalysts for quinoxaline synthesis. researchgate.net

Heteropolyoxometalates (HPOMs) are a class of inorganic metal-oxygen cluster compounds that have shown remarkable catalytic activity in various organic reactions. nih.govresearchgate.netresearchgate.net Their tunable acidity and redox properties make them attractive catalysts for the synthesis of quinoxalines.

Alumina-supported molybdophosphovanadates are one example of HPOMs that have been used as recyclable catalysts for the synthesis of quinoxaline derivatives. nih.govnih.gov These catalysts have demonstrated high activity under heterogeneous conditions, allowing for easy separation and reuse. nih.govresearchgate.net The reactions can often be carried out at room temperature in solvents like toluene, affording excellent yields of the desired quinoxaline products. nih.govnih.gov The catalytic activity can be influenced by the specific metals incorporated into the heteropolyoxometalate structure. nih.gov

Zinc Triflate Catalysis

Zinc triflate (Zn(OTf)₂) has emerged as a highly efficient and versatile catalyst for the synthesis of quinoxaline derivatives. This Lewis acid effectively facilitates the condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds. The general protocol involves reacting a substituted o-phenylenediamine with a diketone in the presence of a catalytic amount of zinc triflate. asianpubs.orgresearchgate.net

The reactions are typically carried out in a solvent such as acetonitrile at temperatures ranging from room temperature to reflux (80-85 °C). asianpubs.orgresearchgate.net One of the significant advantages of this method is the high yield of the desired quinoxaline products, often reaching up to 90%. asianpubs.orgresearchgate.net For instance, the reaction of o-phenylenediamine and benzil (B1666583) using 10 mol% of zinc triflate in acetonitrile at reflux completes within 4 hours, affording 2,3-diphenylquinoxaline (B159395) in 90% yield. asianpubs.org The catalyst loading is typically between 10 and 20 mol%. asianpubs.orgresearchgate.net The procedure is noted for its simplicity, efficiency, and applicability to a wide range of substrates, providing excellent yields of the corresponding quinoxaline derivatives. asianpubs.orgresearchgate.net In some cases, bimetallic catalysts like zinc ferrite (B1171679) (ZnFe₂O₄) have also been successfully employed, further highlighting the utility of zinc in these cyclocondensation reactions. ias.ac.in

| Reactants (Diamine, Dicarbonyl) | Catalyst | Conditions | Yield (%) | Reference |

| o-Phenylenediamine, Benzil | Zn(OTf)₂ (10 mol%) | Acetonitrile, 80-85 °C, 4h | 90 | asianpubs.org |

| o-Phenylenediamine, Benzil | Zn(OTf)₄ (0.2 mmol) | Acetonitrile, RT | 85-91 | researchgate.netresearchgate.net |

| Substituted o-phenylenediamines, Phenacyl bromides | ZnFe₂O₄ | DMF, RT, 3h | Excellent | ias.ac.in |

Green Chemistry Principles in Synthesis

The development of environmentally benign synthetic protocols is a central theme in modern chemistry. For quinoxaline synthesis, this has translated into methods that reduce waste, minimize energy consumption, and avoid hazardous solvents.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions, often leading to higher yields and purity compared to conventional heating methods. e-journals.in For quinoxaline synthesis, microwave irradiation significantly reduces reaction times from hours to mere minutes. e-journals.inudayton.edu This technique is frequently paired with solvent-free conditions, further enhancing its green credentials. e-journals.inudayton.edu

A notable advantage is the rapid and efficient synthesis of a variety of quinoxaline derivatives from the condensation of diamines and dicarbonyls, achieving excellent yields of 80-90% in as little as 3.5 minutes. e-journals.in This methodology is not only faster but also involves a cleaner reaction profile and simpler work-up procedures. e-journals.in Research has demonstrated that microwave-assisted synthesis is an effective method for producing quinoxaline derivatives, even for challenging reactions like nucleophilic aromatic substitution (NAS), in a solvent-free environment in just 5 minutes at 160 °C without a catalyst. udayton.edu

| Reactants | Conditions | Time | Yield (%) | Reference |

| Diamines, Dicarbonyls | Microwave, Solvent-free, DMSO (catalytic) | 3.5 min | 80-90 | e-journals.in |

| o-Phenylenediamine, Benzil | Microwave, Solvent-free | 5 min | High | udayton.eduudayton.edu |

| 2-hydroxy-3-methylquinoxaline, POCl₃ | Microwave irradiation | - | - | nih.gov |

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a key principle of green chemistry. Solvent-free, or solid-state, synthesis of quinoxalines offers significant ecological and economic benefits. ias.ac.in These reactions are often performed by grinding the reactants together at room temperature, sometimes with a catalytic amount of an acid. tandfonline.comtandfonline.com

Various catalysts have been proven effective under these conditions. For example, p-toluenesulfonic acid (p-TsOH) has been used to catalyze the reaction of 1,2-diamines and 1,2-diketones by simple grinding for 5 minutes at room temperature, resulting in yields as high as 90%. tandfonline.com Another eco-friendly catalyst, sulfated polyborate, has been successfully applied for the rapid, solvent-free synthesis of quinoxalines, offering high yields, short reaction times, and easy workup. ias.ac.in Similarly, biodegradable cellulose (B213188) sulfuric acid has been used as a solid acid catalyst for the synthesis of quinoxaline derivatives via grinding at room temperature, with the added benefit of being recyclable. tandfonline.com These methods are advantageous due to their convenient manipulation, environmental friendliness, and ability to tolerate a variety of functional groups. ias.ac.intandfonline.com

| Reactants (Diamine, Dicarbonyl) | Catalyst | Conditions | Time | Yield (%) | Reference |

| o-Phenylenediamine, Benzil | p-TsOH (10 mol%) | Grinding, RT | 5 min | 90 | tandfonline.com |

| o-Phenylenediamines, 1,2-Diketones | Sulfated Polyborate | Grinding, 80 °C | - | High | ias.ac.in |

| Benzo[c] researchgate.nete-journals.inias.ac.inthiadiazole-4,5-diamine, 3-(ω-bromoacetyl)-coumarins | Cellulose Sulfuric Acid | Grinding, RT | - | Good to Excellent | tandfonline.com |

Aqueous Medium Reactions

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of quinoxaline derivatives in an aqueous medium represents a significant advancement in developing sustainable chemical processes. nih.gov Research has shown that catalysts like Montmorillonite K-10 can efficiently promote the condensation of 1,2-diamines with 1,2-dicarbonyl compounds in water. nih.gov This heterogeneous catalyst facilitates the reaction under mild conditions and can often be recovered and reused, adding to the sustainability of the process. nih.gov The use of water as a solvent circumvents the environmental and safety issues associated with volatile organic compounds.

Novel Synthetic Pathways

The quest for new quinoxaline-based compounds necessitates the development of innovative synthetic strategies, particularly for introducing specific functional groups onto the quinoxaline core.

Strategies for Introducing the Amide Functionality at the Quinoxaline Core

The introduction of an amide group, such as the methylaminocarbonyl moiety, onto the quinoxaline ring is a key step in creating derivatives with specific properties. A primary strategy to achieve this involves the acylation of an amino-substituted quinoxaline.

This approach is exemplified by the synthesis of N-[2,3-disubstituted-quinoxalin-6-yl]-benzamide derivatives. The synthesis starts with a 6-aminoquinoxaline (B194958) precursor, such as 2,3-bis(4-methoxyphenyl)-6-aminoquinoxaline. This amino-functionalized quinoxaline is then reacted with a suitable acylating agent, like a substituted benzoyl chloride, in a solvent such as tetrahydrofuran (B95107) (THF). nih.gov This reaction directly forms the amide bond at the 6-position of the quinoxaline nucleus. nih.gov

To generate the target compound, this compound, a similar strategy would be employed, starting with a 2-aminoquinoxaline. This precursor would then be acylated. An alternative to using an acyl chloride would be a peptide coupling reaction between 2-aminoquinoxaline and a carboxylic acid, activated by standard coupling reagents. The synthesis of the necessary 2-aminoquinoxaline precursor can be achieved through various routes, including the reaction of 2-chloroquinoxaline (B48734) with an amine source. nih.gov This multi-step approach, involving the initial synthesis of a functionalized quinoxaline followed by the introduction of the amide group, provides a versatile pathway to a wide range of N-acyl quinoxaline derivatives. nih.gov

Formation of Specific Quinoxaline-Amide Linkages

The most direct and widely employed method for the synthesis of this compound and related N-substituted quinoxaline-2-carboxamides involves the coupling of a quinoxaline-2-carboxylic acid with the corresponding amine. nih.gov This process typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

A common activation strategy is the conversion of quinoxaline-2-carboxylic acid into an acyl chloride. This is often achieved by treating the carboxylic acid with a chlorinating agent such as oxalyl chloride or thionyl chloride (SOCl₂). nih.govgrowingscience.com The resulting quinoxaline-2-carbonyl chloride is a highly reactive intermediate that readily undergoes a reaction with methylamine (B109427) to form the desired N-methylamide bond of this compound.

Alternatively, various peptide coupling reagents can be utilized to promote the amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate the acyl chloride. These reagents are designed to generate an active ester or a similarly reactive intermediate in situ. Commonly used coupling agents include:

Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and suppress side reactions. nih.gov

Uronium/Guanidinium salts: like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high efficiency and rapid reaction times. growingscience.comresearchgate.net

The general procedure involves dissolving the quinoxaline-2-carboxylic acid in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of the coupling agent, any additives, and finally the amine (in this case, methylamine). nih.govresearchgate.net The reaction progress is typically monitored by techniques like thin-layer chromatography (TLC).

A robust synthetic route applicable to the parallel synthesis of a library of diverse 2-carboxamide-3-amino-substituted quinoxalines has been developed, highlighting the reliability of these amide coupling strategies. nih.gov In this approach, key quinoxaline-2-carboxylic acid intermediates are first generated on a gram scale. The subsequent amidation is cleanly and consistently achieved using a silica-supported dichlorotriazine reagent, which activates the carboxylic acid for reaction with various amines. nih.gov This method, combined with solid-phase extraction (SPE) for purification, allows for the generation of high-purity compounds without the need for traditional chromatographic techniques. nih.gov

Multi-Component Reactions for Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials, offer a powerful and efficient strategy for generating molecular diversity. The Ugi four-component reaction (U-4CR) is a prominent example of an MCR and has been ingeniously adapted for the synthesis of the quinoxaline scaffold. nih.govorganicreactions.org

While not a direct route to this compound in a single step, the Ugi reaction provides a versatile platform for constructing the core quinoxaline ring system, which can then be further elaborated. A novel, two-step, one-pot protocol has been described that begins with the Ugi reaction. nih.gov The reaction utilizes classical Ugi components: a carboxylic acid, a carbonyl compound (specifically an α-keto aldehyde like 3-bromophenyl glyoxaldehyde), an amine (an o-phenylenediamine derivative such as N-Boc-(4,5-dimethyl)1,2-phenylenediamine), and an isocyanide. nih.gov

The initial Ugi reaction proceeds smoothly in a solvent like methanol (B129727) at room temperature to produce a complex adduct. nih.gov This intermediate is then subjected to acid treatment (e.g., with trifluoroacetic acid, TFA), which triggers a cascade of post-condensation modifications, including deprotection and cyclization, ultimately affording a highly substituted quinoxaline. nih.gov This approach represents the first reported synthesis of quinoxalines derived in a single pot from the Ugi reaction. nih.gov

This Ugi-based strategy allows for significant diversification. By varying each of the four components, a wide array of substituted quinoxalines can be generated. For instance, employing an ortho-N-Boc-phenylisonitrile as the isocyanide component can lead to the formation of complex, tethered 2-benzimidazolylquinoxalines after the cyclization step. nih.gov Although this specific MCR yields a quinoxaline core rather than a pre-formed 2-carboxamide (B11827560), the resulting quinoxaline product can be designed to carry functional groups that allow for subsequent conversion to the desired 2-(methylaminocarbonyl) moiety using the methods described in the previous section.

Optimization of Synthetic Yields and Selectivity

Optimizing the synthesis of this compound involves enhancing the efficiency of both the formation of the quinoxaline ring and the subsequent amide coupling step.

Optimization of Amide Bond Formation:

The yield of the amide coupling reaction is highly dependent on the choice of coupling reagent, solvent, and base. nih.govresearchgate.net For challenging couplings, particularly with electron-deficient amines, a systematic optimization of these parameters is crucial. Research has shown that a combination of EDC (1 equivalent), DMAP (1 equivalent), and a catalytic amount of HOBt can significantly improve yields. nih.gov The choice of solvent is also critical, with acetonitrile often providing the best results, followed closely by dichloromethane. nih.gov The addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is also common practice to neutralize acids formed during the reaction. researchgate.net

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive(s) | Typical Solvent | Notes |

| EDC | HOBt, DMAP | CH₃CN, DCM | Widely used, good for a range of substrates. nih.gov |

| DCC | DMAP | DCM, THF | Effective, but produces a urea (B33335) byproduct that can be difficult to remove. researchgate.net |

| HATU | DIPEA | DMF | Highly efficient, rapid reactions, suitable for difficult couplings. growingscience.comresearchgate.net |

| SOCl₂ | Pyridine (B92270) | Toluene, DCM | Forms a reactive acyl chloride intermediate. growingscience.com |

Optimization of Quinoxaline Ring Synthesis:

The classical synthesis of the quinoxaline ring involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov However, these reactions can sometimes suffer from harsh conditions and unsatisfactory yields. Modern approaches have focused on the use of catalysts to improve efficiency and selectivity.

Iron-catalyzed one-pot synthesis has emerged as an effective method. One such protocol utilizes a tricarbonyl(η⁴-cyclopentadienone) iron complex to catalyze the transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. nih.gov This process generates the necessary o-phenylenediamine and α-dicarbonyl intermediates in situ, leading to the formation of quinoxaline derivatives in good to excellent yields (49–98%). nih.gov

Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and, in some cases, improve yields by facilitating an instantaneous condensation to afford the quinoxaline product, often without the need for a solvent or catalyst. researchgate.net Other catalytic systems, such as Schiff base dioxomolybdenum(VI) complexes, have also been reported to effectively promote the condensation of benzoins and 1,2-diamines under mild, one-pot conditions. raco.cat

The choice of catalyst and reaction conditions can also influence the regioselectivity when using unsymmetrical o-phenylenediamines, which is a critical factor in the synthesis of specifically substituted quinoxaline derivatives.

Functional Group Interconversions on the Quinoxaline Ring System

The 2-(methylaminocarbonyl) group and the quinoxaline core offer multiple sites for chemical modification, allowing for a range of functional group interconversions.

Reactions at the Methylaminocarbonyl Moiety

The amide functionality at the 2-position of the quinoxaline ring is a versatile handle for various chemical transformations, including hydrolysis, reduction, and rearrangement reactions.

Hydrolysis: The amide group of this compound can be hydrolyzed under acidic or basic conditions to yield quinoxaline-2-carboxylic acid nih.govnih.gov. This transformation is a common and fundamental reaction of amides, providing a route to carboxylic acid derivatives which can be further functionalized.

| Reaction | Reagents and Conditions | Product |

| Hydrolysis | H2O, H+ or OH-, heat | Quinoxaline-2-carboxylic acid |

Reduction: The reduction of the amide group offers a pathway to 2-(aminomethyl)quinoxaline. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for this transformation, which converts the carbonyl group of the amide into a methylene (B1212753) group byjus.commasterorganicchemistry.comyoutube.comyoutube.com.

| Reaction | Reagents and Conditions | Product |

| Reduction | 1. LiAlH4, THF/ether 2. H2O | 2-(Aminomethyl)quinoxaline |

Hofmann Rearrangement: The Hofmann rearrangement provides a method for the conversion of a primary amide to a primary amine with one less carbon atom. Treatment of this compound with bromine and a strong base like sodium hydroxide (B78521) would be expected to yield 2-aminoquinoxaline through an isocyanate intermediate. This reaction is significant as it offers a route to 2-aminoquinoxalines, which are valuable precursors for the synthesis of fused heterocyclic systems wikipedia.orgchemistrysteps.commasterorganicchemistry.comyoutube.comslideshare.net.

| Reaction | Reagents and Conditions | Product |

| Hofmann Rearrangement | Br2, NaOH, H2O | 2-Aminoquinoxaline |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of the quinoxaline system can undergo electrophilic aromatic substitution, although the reactivity is influenced by the electron-withdrawing nature of the pyrazine ring and the substituent at the 2-position. The methylaminocarbonyl group is a deactivating group, which will direct incoming electrophiles primarily to the meta-positions (C-6 and C-7) relative to the pyrazine ring fusion.

Nitration: Nitration of the quinoxaline ring typically requires harsh conditions, such as a mixture of concentrated nitric acid and sulfuric acid. For this compound, the substitution is expected to occur at the C-6 or C-7 position.

| Reaction | Reagents and Conditions | Expected Major Products |

| Nitration | HNO3, H2SO4 | 6-Nitro-2-(methylaminocarbonyl)quinoxaline and 7-Nitro-2-(methylaminocarbonyl)quinoxaline |

Sulfonation: Sulfonation can be achieved by treating the quinoxaline derivative with fuming sulfuric acid (H2SO4/SO3). Similar to nitration, the sulfonic acid group is expected to be introduced at the C-6 or C-7 position researchgate.net.

| Reaction | Reagents and Conditions | Expected Major Products |

| Sulfonation | H2SO4, SO3 | This compound-6-sulfonic acid and this compound-7-sulfonic acid |

Halogenation: Halogenation of the benzene ring of quinoxaline can be performed using halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst. The substitution pattern is anticipated to favor the 6- and 7-positions.

| Reaction | Reagents and Conditions | Expected Major Products |

| Bromination | Br2, FeBr3 | 6-Bromo-2-(methylaminocarbonyl)quinoxaline and 7-Bromo-2-(methylaminocarbonyl)quinoxaline |

Nucleophilic Attack on the Pyrazine Ring

The pyrazine ring of the quinoxaline system is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the C-3 position, especially when the ring is activated by N-oxidation or the presence of a good leaving group. In the case of this compound, direct nucleophilic substitution of a hydrogen atom at the C-3 position is challenging. However, prior activation, for instance by N-oxidation, could facilitate such reactions nih.govmdpi.comnih.gov.

Formation of Advanced Quinoxaline Scaffolds

The functional groups on this compound can be utilized to construct more complex, fused heterocyclic systems, which are of great interest in drug discovery.

Cyclization Reactions

Intramolecular or intermolecular cyclization reactions starting from derivatives of this compound can lead to a variety of fused quinoxaline scaffolds.

Synthesis of Imidazo[1,2-a]quinoxalines: 2-Aminoquinoxaline, which can be synthesized from this compound via the Hofmann rearrangement, is a key precursor for the synthesis of imidazo[1,2-a]quinoxalines. Reaction of 2-aminoquinoxaline with α-haloketones or related reagents leads to the formation of this tricyclic system researchgate.netnih.govflinders.edu.auresearchgate.netnih.gov.

| Precursor | Reagents and Conditions | Fused Scaffold |

| 2-Aminoquinoxaline | α-Haloketone (e.g., phenacyl bromide), base | Imidazo[1,2-a]quinoxaline |

Synthesis of Pyrazolo[3,4-b]quinoxalines: Another important class of fused quinoxalines, the pyrazolo[3,4-b]quinoxalines, can be accessed from appropriately substituted quinoxaline precursors. For instance, a 2-hydrazinoquinoxaline (B1584267) derivative, which could potentially be synthesized from this compound, can undergo cyclization to form a pyrazolo ring fused to the quinoxaline core nih.govnih.govmdpi.compurdue.edu.

Condensation Reactions with Heterocyclic Systems

Condensation reactions provide a powerful tool for the construction of complex molecules. Derivatives of this compound can serve as building blocks in such reactions.

Condensation with Diketones: 2-Aminoquinoxaline can undergo condensation with 1,2- or 1,3-dicarbonyl compounds to form new heterocyclic rings fused to the quinoxaline system. For example, condensation with a β-diketone can lead to the formation of a pyrimido[1,2-a]quinoxaline system researchgate.netresearchgate.net.

Formation of Triazoloquinoxalines: Conversion of the methylaminocarbonyl group to a hydrazide (quinoxaline-2-carbohydrazide) opens up pathways to triazole-fused systems. The carbohydrazide (B1668358) can be cyclized with various reagents to form triazoloquinoxalines, which are another class of medicinally important compounds nih.govacs.org. For example, reaction with carbon disulfide followed by cyclization can yield a thioxotriazoloquinoxaline.

| Precursor | Reagents and Conditions | Fused Scaffold |

| Quinoxaline-2-carbohydrazide | 1. CS2, KOH 2. Cyclization | Triazolo[4,3-a]quinoxalin-4-thione |

Derivatization to Form Schiff Bases

The formation of Schiff bases from this compound is not a direct process. The methylaminocarbonyl group (-CONHCH₃) at the 2-position of the quinoxaline ring does not possess the necessary functional group—a primary amine or a carbonyl group (aldehyde or ketone)—to directly participate in a condensation reaction to form a Schiff base (an imine). Therefore, derivatization of this compound to a Schiff base necessitates a preliminary chemical transformation of the methylaminocarbonyl moiety.

One plausible synthetic route involves the hydrolysis of the amide to the corresponding quinoxaline-2-carboxylic acid. This carboxylic acid can then be converted into a more reactive species, such as an acyl chloride, which can subsequently be reduced to quinoxaline-2-carboxaldehyde. This aldehyde derivative is a suitable precursor for Schiff base synthesis. The reaction of quinoxaline-2-carboxaldehyde with a primary amine, catalyzed by a weak acid, would yield the desired Schiff base. The general reaction for Schiff base formation from an aldehyde and a primary amine is depicted below:

R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

While specific studies on the derivatization of this compound to Schiff bases are not extensively documented, the synthesis of Schiff bases from quinoxaline-2-carboxaldehyde and its derivatives is well-established. ijfans.orgajrconline.orgnih.gov For instance, research has shown the successful condensation of quinoxaline-2-carboxaldehyde with various amines, including semicarbazide (B1199961) and furfurylamine, to form the corresponding Schiff base metal complexes. ijfans.org Another study details the synthesis of 2-[4-(substituted benziminomethyl)phenoxy]-3-methylquinoxalines by reacting an intermediate, 2-(p-formylphenoxy)-3-methyl quinoxaline, with a range of substituted aromatic amines. nih.gov

An alternative pathway to a Schiff base from this compound could involve the conversion of the methylaminocarbonyl group into a primary amine. This could potentially be achieved through a Hofmann, Curtius, or Lossen rearrangement of the corresponding carboxylic acid derived from the hydrolysis of the starting amide. The resulting 2-aminoquinoxaline could then react with an appropriate aldehyde or ketone to form a Schiff base.

Mechanisms of Key Chemical Transformations

The chemical reactivity of the quinoxaline ring system is characterized by its electron-deficient nature, which influences the mechanisms of its transformations. researchgate.net While specific mechanistic studies on this compound are limited, the general mechanisms of reactions involving the quinoxaline scaffold provide a framework for understanding its behavior.

One of the fundamental reactions of quinoxalines is nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the two nitrogen atoms in the pyrazine ring makes the quinoxaline nucleus susceptible to attack by nucleophiles. In the case of substituted quinoxalines, such as 2-chloroquinoxaline, the chlorine atom can be readily displaced by nucleophiles. rsc.org For this compound, while the methylaminocarbonyl group is not a typical leaving group, the electron-deficient nature of the ring can activate other positions for nucleophilic attack, particularly if the ring is further activated by N-oxidation.

Vicarious Nucleophilic Substitution (VNS) of hydrogen is another important reaction mechanism for functionalizing electron-deficient heterocycles like quinoxaline. rsc.org This reaction involves the addition of a carbanion (stabilized by a leaving group) to the aromatic ring, followed by base-induced β-elimination to afford the substituted product. Studies on quinoxaline N-oxides have shown that a variety of substituents can be introduced onto the quinoxaline ring via this mechanism. rsc.org

Radical reactions also play a significant role in the chemistry of quinoxaline derivatives. For instance, the trifluoroalkylation of quinoxalin-2(1H)-ones has been shown to proceed through a radical mechanism, initiated by the formation of a trifluoromethyl radical. nih.gov This radical then adds to an alkene, and the resulting radical intermediate reacts with the quinoxalin-2(1H)-one. The presence of radical scavengers like TEMPO has been shown to inhibit such reactions, confirming the radical pathway. nih.gov

Finally, the mechanism of action of certain quinoxaline derivatives as therapeutic agents can shed light on their chemical transformations under biological conditions. For example, some quinoxaline-2-carboxylic acid 1,4-dioxide derivatives have been identified as DNA-damaging agents. mdpi.com Their mode of action is believed to involve the reduction of the N-oxide groups to generate reactive radical species that can cause DNA strand scission.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) is a fundamental technique for determining the structure of organic compounds by identifying the number and type of hydrogen atoms present. In the ¹H NMR spectrum of a related compound, 2-methylquinoxaline, the aromatic protons of the quinoxaline ring typically appear in the downfield region, between 7.55 and 8.74 ppm, while the methyl protons are observed as a singlet further upfield, around 2.78 ppm. chemicalbook.com For this compound, the spectrum would be more complex due to the methylaminocarbonyl substituent. The protons on the quinoxaline ring would exhibit characteristic splitting patterns based on their coupling with adjacent protons. researchgate.net The methyl group of the aminocarbonyl moiety would likely appear as a doublet due to coupling with the adjacent N-H proton, and the N-H proton itself would present as a quartet. The exact chemical shifts are influenced by the solvent and concentration. uncw.edu

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Quinoxaline H | 7.6 - 8.8 | Multiplet |

| NH | Variable | Quartet |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Since the natural abundance of ¹³C is low (about 1.1%), these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms. springernature.com

For quinoxaline derivatives, the carbon atoms of the heterocyclic ring resonate at distinct chemical shifts. chemicalbook.com In this compound, the carbonyl carbon of the amide group would be expected to appear significantly downfield, typically in the range of 160-180 ppm. The carbons of the quinoxaline ring would appear in the aromatic region (120-150 ppm), with their specific shifts influenced by the position of the substituent. The methyl carbon of the aminocarbonyl group would resonate in the upfield region, typically around 20-30 ppm. docbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 160 - 180 |

| Quinoxaline C | 120 - 150 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering a more detailed picture of the molecular structure. youtube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows couplings between protons that are typically separated by two or three bonds. youtube.com For this compound, a COSY spectrum would reveal the connectivity of the protons on the quinoxaline ring and the coupling between the N-H proton and the methyl protons of the substituent.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com An HSQC spectrum of this compound would definitively assign which protons are attached to which carbons in the quinoxaline ring and the methyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net The molecular weight of the parent compound, 2-methylquinoxaline, is 144.17 g/mol . nih.govnist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. sannova.net This high level of accuracy allows for the determination of the elemental composition of the molecule, which is a crucial step in confirming its identity. nih.gov For this compound, HRMS would be used to confirm the molecular formula, C₁₀H₉N₃O.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. nih.gov In a typical MS/MS experiment, the molecular ion of the compound of interest is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the structure of the original molecule. chromatographyonline.com For this compound, key fragmentation pathways would likely involve the loss of the methylamino group (-NHCH₃) or the entire methylaminocarbonyl side chain (-CONHCH₃). Analysis of these fragmentation patterns can help to confirm the structure of the molecule and distinguish it from isomers. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides definitive evidence for its key structural features, particularly the quinoxaline ring system and the N-methylamide substituent. The vibrational modes of the bonds within the molecule give rise to characteristic absorption bands at specific frequencies.

The key functional groups and their expected IR absorption regions are:

N-H Stretching: The presence of the secondary amide (–CO-NH-CH₃) is confirmed by a characteristic N-H stretching vibration. This typically appears as a single, sharp to moderately broad band in the region of 3350-3180 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the quinoxaline ring are observed as a group of weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The aliphatic C-H stretching of the methyl group (–CH₃) appears as distinct bands in the 2975-2850 cm⁻¹ region. scialert.net

C=O Stretching (Amide I Band): The carbonyl group of the amide is one of the most prominent features in the IR spectrum, giving rise to a strong absorption band known as the Amide I band. For secondary amides, this band is typically observed in the range of 1680-1630 cm⁻¹. nih.gov

N-H Bending (Amide II Band): The in-plane bending of the N-H bond, coupled with C-N stretching, results in the Amide II band. This strong band is characteristic of secondary amides and appears in the 1570-1515 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinoxaline ring system are found in the 1620-1450 cm⁻¹ region. These bands are often of medium to strong intensity and can sometimes overlap. mdpi.com

C-N Stretching: The stretching vibration of the C-N bond in the amide linkage typically appears in the 1300-1200 cm⁻¹ range.

C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds on the benzene ring portion of the quinoxaline moiety give rise to strong bands in the 900-675 cm⁻¹ region, which can provide information about the substitution pattern.

The analysis of these characteristic absorption bands allows for the unambiguous confirmation of the presence of the methylaminocarbonyl group and the quinoxaline core.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Amide N-H | Stretching | 3350 - 3180 | Medium to Strong |

| Aromatic C-H | Stretching | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H | Stretching | 2975 - 2850 | Medium |

| Amide C=O | Stretching (Amide I) | 1680 - 1630 | Strong |

| Amide N-H | Bending (Amide II) | 1570 - 1515 | Strong |

| Quinoxaline Ring | C=N and C=C Stretching | 1620 - 1450 | Medium to Strong |

| Amide C-N | Stretching | 1300 - 1200 | Medium |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. The resulting spectrum provides valuable information about the conjugated π-electron system of this compound. The quinoxaline ring system, being an extended aromatic heterocycle, exhibits characteristic absorption bands.

The UV-Vis spectrum of quinoxaline derivatives, typically recorded in solvents such as ethanol, methanol, or dimethylformamide, shows two main absorption regions:

π → π* Transitions: These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. For quinoxaline derivatives, these typically result in strong absorption bands in the UV region, often with multiple maxima. The main absorption bands for the quinoxaline core are generally observed between 230-280 nm and a second, more structured band system around 300-350 nm. researchgate.net

n → π* Transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen atoms) to an antibonding π* orbital. These transitions are symmetry-forbidden and thus result in weak absorption bands, often appearing as a shoulder on the longer-wavelength side of the π → π* bands, typically above 350 nm. mdpi.com

The position and intensity of these absorption bands can be influenced by the nature and position of substituents on the quinoxaline ring. The methylaminocarbonyl group at the 2-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoxaline, due to the extension of the conjugated system.

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected Wavelength (λmax) | Solvent | Typical Molar Absorptivity (ε) |

| π → π | ~240-280 nm | Ethanol/Methanol | High |

| π → π | ~320-350 nm | Ethanol/Methanol | Moderate to High |

| n → π* | >350 nm | Ethanol/Methanol | Low |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides a detailed molecular structure, including bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would yield an unambiguous confirmation of its constitution and stereochemistry.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The diffraction pattern produced is a result of the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

A crystallographic study of this compound would provide the following key information:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.

Space Group: The symmetry elements present in the crystal structure.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the molecule.

Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles between adjacent bonds, confirming the geometry of the quinoxaline ring and the amide group.

Intermolecular Interactions: Details of hydrogen bonding (e.g., between the amide N-H and a carbonyl oxygen of a neighboring molecule) and π-π stacking interactions between the quinoxaline rings, which govern the packing of the molecules in the crystal. researchgate.net

While specific crystallographic data for this compound is not publicly available, the data for a related compound, 2-(2-Thienyl)quinoxaline, reveals a planar molecule that packs in a herringbone pattern. researchgate.net A similar planarity would be expected for the quinoxaline ring of this compound.

Interactive Data Table: Illustrative Crystallographic Data for a Quinoxaline Derivative

| Parameter | Example Value (for a related quinoxaline) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 98.76 |

| Volume (ų) | 1020.4 |

| Z (molecules/unit cell) | 4 |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques are essential for separating the components of a mixture and are widely used to assess the purity of synthesized compounds and to quantify their presence in various matrices. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most common methods employed.

HPLC is a highly versatile and sensitive technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For this compound, reversed-phase HPLC is the most suitable mode. In this setup, a nonpolar stationary phase (typically a C18- or C8-bonded silica) is used with a polar mobile phase.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of the compound can be determined by the presence of a single, sharp peak at a characteristic retention time under specific chromatographic conditions. Quantification is achieved by comparing the peak area of the analyte to that of a known standard.

Interactive Data Table: Typical HPLC Conditions for the Analysis of Quinoxaline Derivatives

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of acetonitrile and water or methanol and water, often with a modifier like formic acid or trifluoroacetic acid. nih.govnih.gov |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV detector set at a wavelength of maximum absorbance (e.g., ~254 nm or ~330 nm) |

| Temperature | Ambient or controlled (e.g., 30-40 °C) |

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound, being a relatively stable heterocyclic compound, can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase. The retention time is a key parameter for identification. Purity is assessed by the observation of a single peak, and quantification is performed using a suitable internal or external standard.

Interactive Data Table: General GC Conditions for Quinoxaline Analysis

| Parameter | Condition |

| Column | Capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) tandfonline.com |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Temperature programming (e.g., starting at 100-150 °C and ramping up to 250-280 °C) to ensure good peak shape and resolution. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Thin-layer chromatography is a simple, rapid, and inexpensive technique used for monitoring the progress of chemical reactions, identifying compounds, and determining their purity. A TLC plate is coated with a stationary phase (commonly silica (B1680970) gel), and a solvent system (mobile phase) moves up the plate by capillary action.

For this compound, a mixture of a nonpolar solvent like hexane (B92381) or toluene and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane is typically used as the mobile phase. chemistryjournal.inresearchgate.net The compound is spotted on the plate, and after development, its position is visualized, often under UV light (at 254 nm), where the quinoxaline ring will quench the fluorescence of the indicator in the silica gel, appearing as a dark spot. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system. The presence of a single spot indicates a high degree of purity.

Interactive Data Table: Suitable TLC Systems for this compound

| Stationary Phase | Mobile Phase (Solvent System) | Visualization | Expected Rf Value |

| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v) | UV light (254 nm) | 0.3 - 0.6 |

| Silica Gel 60 F₂₅₄ | Toluene:Acetone (e.g., 8:2 v/v) | UV light (254 nm) | 0.4 - 0.7 |

| Silica Gel 60 F₂₅₄ | Dichloromethane:Methanol (e.g., 9.5:0.5 v/v) | UV light (254 nm) | 0.5 - 0.8 |

Advanced Analytical Methods (e.g., Capillary Electrophoresis)

In the realm of pharmaceutical analysis, advanced analytical techniques are indispensable for ensuring the purity, stability, and quality of drug substances. For a compound such as this compound, which belongs to the quinoxaline class of compounds known for their diverse biological activities, sophisticated analytical methodologies are crucial. nih.govbohrium.com Capillary electrophoresis (CE) stands out as a powerful and versatile separation technique well-suited for the analysis of such pharmaceutical compounds. nih.govnih.gov

Capillary electrophoresis offers high separation efficiency, short analysis times, and requires only minute sample volumes. researchgate.net Its application in pharmaceutical analysis is extensive, covering the determination of active ingredients, impurity profiling, and the analysis of counter-ions. nih.govspringernature.com For this compound, CE can be employed to resolve the main compound from any potential process-related impurities, degradation products, or enantiomers if chiral centers are present.

The fundamental principle of CE lies in the differential migration of charged species within a narrow-bore capillary under the influence of a high-voltage electric field. The separation is based on differences in the charge-to-size ratio of the analytes. Various modes of CE, such as capillary zone electrophoresis (CZE), micellar electrokinetic chromatography (MEKC), and capillary electrochromatography (CEC), can be adapted for the analysis of quinoxaline derivatives.

Detailed Research Findings

While specific research detailing the capillary electrophoresis of this compound is not extensively published, the broader literature on the analysis of quinoxaline derivatives and other pharmaceutical compounds provides a solid foundation for its application. For instance, CE has been successfully used for the analysis of various heterocyclic compounds, demonstrating its capability to separate structurally similar molecules.

In a hypothetical application of CE for the analysis of this compound, a method would be developed to achieve optimal separation. This would involve the careful selection of the background electrolyte (BGE), pH, applied voltage, and capillary dimensions. A typical CZE method for a neutral compound like this compound might involve solubilizing it in a suitable organic solvent and then diluting it with the BGE. Detection would likely be performed using UV-Vis spectrophotometry, as the quinoxaline ring system is chromophoric.

The following interactive data table illustrates a potential set of experimental conditions for the analysis of this compound by Capillary Zone Electrophoresis, based on common practices in pharmaceutical analysis.

| Parameter | Condition | Rationale |

| Instrument | Capillary Electrophoresis System | Standard equipment for CE analysis. |

| Capillary | Fused-silica, 50 µm i.d., 375 µm o.d., 50 cm total length (40 cm to detector) | Common dimensions for good resolution and sensitivity. |

| Background Electrolyte (BGE) | 25 mM Sodium phosphate (B84403) buffer | A common buffer system providing good buffering capacity. |

| pH | 7.4 | Physiological pH, can be adjusted to optimize separation. |

| Applied Voltage | 20 kV | Provides efficient migration and reasonable analysis time. |

| Injection | Hydrodynamic, 50 mbar for 5s | A reproducible method for introducing the sample into the capillary. |

| Detection | UV at 254 nm and 310 nm | The quinoxaline core and conjugated systems are expected to have strong absorbance in the UV region. |

| Temperature | 25 °C | Controlled temperature ensures reproducible migration times. |

In a research setting, the development of a CE method for this compound would involve systematically optimizing these parameters to achieve the desired resolution and sensitivity. The method would then be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and robustness for its intended analytical purpose, such as impurity determination or assay.

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for predicting the electronic structure and properties of molecules. For quinoxaline derivatives, these methods have been instrumental in understanding their reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been applied to study various quinoxaline derivatives to explore their reactivity, electronic stability, and optical properties. While specific DFT studies dedicated solely to this compound are scarce, the principles of DFT applications on analogous quinoxaline structures can be extrapolated. These studies typically involve the use of functionals like B3LYP to predict molecular geometries and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. The energy difference between them, the HOMO-LUMO gap, provides insights into the molecule's excitability and its ability to participate in chemical reactions.

For the broader class of quinoxaline derivatives, DFT calculations have been employed to determine their HOMO-LUMO energies and the corresponding energy gap. A smaller gap generally suggests higher reactivity. Although specific values for this compound are not readily found in dedicated studies, analysis of related compounds suggests that the electronic nature of the methylaminocarbonyl substituent would influence the energies of the frontier orbitals.

Several key quantum chemical parameters can be derived from DFT calculations to describe the global reactivity of a molecule. These include hardness (η), electronegativity (χ), and the dipole moment (μ).

A significant piece of data available for N-methylquinoxaline-2-carboxamide is its dipole moment, which has been both experimentally measured and theoretically calculated. The calculated dipole moment is reported to be 4.14 Debye, a value that shows excellent agreement with the experimental value of 4.15 ± 0.03 Debye. uah.es This parameter is crucial for understanding the molecule's polarity and its interaction with other polar molecules and electric fields. The good correspondence between the calculated and experimental values validates the computational approach used in its determination.

Table 1: Calculated and Experimental Dipole Moment of N-methylquinoxaline-2-carboxamide

| Parameter | Calculated Value (D) | Experimental Value (D) |

| Dipole Moment (μ) | 4.14 | 4.15 ± 0.03 |

Data sourced from references uah.es.

Other parameters like hardness and electronegativity, which are related to the HOMO and LUMO energies, are important for predicting the molecule's behavior in chemical reactions. Hardness is a measure of resistance to deformation or change, while electronegativity indicates the power of an atom to attract electrons to itself.

The theoretical investigation of molecules like this compound relies on electronic structure theory, with various levels of approximation. The Hartree-Fock (HF) method and post-HF methods are foundational, but DFT has become a more common approach due to its balance of accuracy and computational cost. The choice of the basis set, which is a set of functions used to build the molecular orbitals, is also a critical aspect of these calculations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are employed to study the three-dimensional structure and dynamic behavior of molecules.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For N-methylquinoxaline-2-carboxamide, molecular mechanics and quantum mechanics calculations have been utilized to determine its stable conformation, particularly when it is part of a larger complex interacting with DNA. These studies are essential for understanding the steric and electronic factors that govern its binding and reactivity. The optimized geometry provides the foundation for all other computational property predictions.

Potential Energy Surface Analysis

A potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. libretexts.orglibretexts.org This energy landscape provides a theoretical framework to understand molecular stability, conformational preferences, and reaction pathways. libretexts.org For a molecule like this compound, a PES analysis can identify the most stable conformations (energy minima) and the energy barriers required to transition between them (saddle points or transition states). libretexts.orgcalcus.cloud

The analysis begins with the selection of key dihedral angles that define the orientation of the methylamino and carbonyl groups relative to the quinoxaline ring. By systematically rotating these bonds and calculating the single-point energy at each step using quantum mechanics methods (like Density Functional Theory - DFT), a multi-dimensional surface is generated. calcus.cloud The minima on this surface correspond to the equilibrium geometries of the molecule. For instance, the planarity between the carboxamide group and the quinoxaline ring is a critical factor, as conjugation can influence electronic properties and interaction capabilities. The PES can reveal the energetic cost of rotating the amide bond, providing information on its rotational barrier and the relative populations of different conformers at a given temperature. This information is crucial for understanding how the molecule might adapt its shape upon binding to a biological target.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations offer a powerful method to explore the conformational landscape of a molecule over time, providing a dynamic view of its flexibility and behavior in a simulated environment (e.g., in a solvent or bound to a protein). While specific MD studies on this compound are not extensively documented, the methodology has been applied to closely related quinoxaline-2-carboxamide derivatives to assess their stability within protein binding sites. researchgate.net

In a typical MD simulation for conformational analysis, the molecule is placed in a simulation box, often filled with water molecules to mimic physiological conditions. The forces acting on each atom are calculated using a molecular mechanics force field. Newton's equations of motion are then solved iteratively to track the trajectory of each atom over a set period, typically nanoseconds to microseconds.

Analysis of the resulting trajectory can reveal:

Root Mean Square Deviation (RMSD): To assess the structural stability of the molecule over time. A stable RMSD indicates that the molecule is maintaining a consistent average conformation.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible. For this compound, this could highlight the flexibility of the methylaminocarbonyl side chain.

Conformational Clustering: To group the observed conformations into representative clusters, identifying the most populated and thus energetically favorable shapes the molecule adopts.

Hydrogen Bonding: To analyze the dynamics of intramolecular and intermolecular hydrogen bonds, which are crucial for stabilizing specific conformations and for interactions with biological targets.

For example, MD simulations were used to confirm the stability of quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives within the binding pocket of a target protein over a 10-nanosecond simulation. researchgate.net Such studies are vital for validating docking poses and understanding the dynamic nature of the ligand-receptor complex.

Monte Carlo Simulations

Monte Carlo (MC) simulations provide another avenue for exploring the conformational space of molecules. Unlike the deterministic nature of MD, MC methods use a stochastic or probability-based approach. The process involves making random changes to the molecule's conformation (e.g., rotating a bond) and accepting or rejecting the new conformation based on a set of energetic criteria, commonly the Metropolis criterion. This allows the simulation to overcome energy barriers and theoretically sample all possible conformations.

For this compound, an MC simulation could be employed to:

Identify Low-Energy Conformations: By performing a large number of random moves, the simulation can efficiently search for and identify the global and local energy minima on the potential energy surface.

Determine Thermodynamic Properties: By sampling a Boltzmann distribution of states, MC simulations can be used to calculate average thermodynamic properties like enthalpy and entropy.

Docking and Binding Site Analysis: MC-based algorithms can be used to dock a ligand into a protein's active site, exploring various positions, orientations, and conformations of the ligand to find the most favorable binding mode.

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) studies aim to decipher how a molecule's chemical structure correlates with its biological activity. mdpi.com In silico SAR prediction uses computational models to anticipate the activity of new or untested compounds, thereby accelerating the drug discovery process.

For the quinoxaline class of compounds, SAR analyses have revealed several key trends. For instance, in a series of anticancer quinoxalines, the presence of unsubstituted aromatic rings was found to be more active than substituted ones. mdpi.com Another study on quinoxaline-2-carboxamides as antimycobacterial agents found that substituting an ethoxycarbonyl group at position 2 with a carboxamide group had a negative impact on activity. nih.govmdpi.com Furthermore, substitutions on the quinoxaline ring itself are critical; electron-withdrawing groups like -Cl or -CF3 at position 7 have been shown to enhance the antimycobacterial activity of quinoxaline-2-carboxamide 1,4-di-N-oxides. researchgate.net These insights are crucial for guiding the synthesis of new derivatives of this compound with improved therapeutic potential.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov Numerous docking studies have been performed on quinoxaline-2-carboxamide derivatives to elucidate their mechanism of action against various diseases. These studies provide a static snapshot of the most probable binding mode and highlight key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Derivatives of quinoxaline-2-carboxamide have been docked into the active sites of a diverse range of biological targets, demonstrating the scaffold's versatility. Key examples include:

Anticancer Targets: Docking studies have identified quinoxaline derivatives as inhibitors of crucial cancer-related proteins like Vascular Endothelial Growth Factor Receptor (VEGFR), human DNA topoisomerase, Pim-1 kinase, Epidermal Growth Factor Receptor (EGFR), and Apoptosis signal-regulated kinase 1 (ASK1). nih.govnih.govnih.govekb.egnih.gov For instance, N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide was predicted to bind to both human DNA topoisomerase and VEGFR. nih.govnih.gov

Antimycobacterial Targets: As potential treatments for tuberculosis, quinoxaline-2-carboxamide 1,4-di-N-oxides have been docked into the ATP-binding site of Mycobacterium tuberculosis DNA gyrase B, showing a binding mode similar to the known inhibitor novobiocin. nih.govmdpi.com

Anti-inflammatory Targets: The dual inhibition of EGFR and Cyclooxygenase-2 (COX-2) by quinoxaline derivatives has been explored through docking, revealing interactions with key residues in the catalytic pockets of both enzymes. nih.gov

The following table summarizes key findings from various molecular docking studies on quinoxaline-2-carboxamide derivatives.

| Target Protein | PDB ID | Key Interacting Residues | Type of Interactions Noted | Reference |

| M. tuberculosis DNA Gyrase B | (Homology Model) | Asp88, Glu54, Arg80 | Hydrogen bonds, hydrophobic interactions | mdpi.com |

| Pim-1 Kinase | Not Specified | Not Specified | Unclassical binding mode in ATP pocket | nih.gov |

| EGFR | 1M17 | Met769, Asp831, Leu694, Val702 | Hydrogen bonds, hydrophobic interactions | nih.gov |

| COX-2 | 3LN1 | Gln178, Leu338, Ser339, Val335 | Hydrogen bonds, Pi-Sigma, alkyl interactions | nih.gov |

| VEGFR-2 | Not Specified | Not Specified | Binding to active site | ekb.eg |

| ASK1 | Not Specified | Not Specified | Inhibition of kinase | nih.gov |

Ligand-Based Drug Design Principles

When the three-dimensional structure of a biological target is unknown, ligand-based drug design methods become essential. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. One of the primary techniques is pharmacophore modeling.

A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific target and elicit a biological response. A notable study on a series of quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives with antimycobacterial activity employed the LigandScout program to construct a 3D pharmacophore model. nih.govmdpi.com

The best-ranked pharmacophore model generated from active compounds included the following features:

One aromatic ring

Four hydrophobic regions

Three hydrogen bond acceptors

One hydrogen bond donor nih.gov

This model serves as a 3D query to screen virtual libraries for new compounds that possess these specific features in the correct spatial arrangement, thereby identifying potential new hits. The quinoxaline-2-carboxamide scaffold itself was suggested to be a crucial component for activity. nih.gov This approach successfully rationalized the structural requirements for the antimycobacterial activity of this class of compounds and can guide the design of novel derivatives, including modifications to the this compound core structure.

Interplay between Theoretical Predictions and Experimental Observations

The true power of computational chemistry is realized when theoretical predictions are used to explain and rationalize experimental results, creating a feedback loop that accelerates scientific discovery. For the quinoxaline class of compounds, there are several examples where in silico data correlates well with and provides mechanistic insight into in vitro and in vivo findings.

Docking Scores and Biological Activity: In many studies, a good correlation has been observed between the predicted binding affinities from molecular docking and the experimentally measured biological activities (e.g., IC50 values). For instance, novel quinoxaline derivatives designed as EGFR inhibitors showed that the most potent compounds in cell-based anticancer assays also exhibited the strongest binding interactions in docking simulations. nih.govnih.gov This synergy validates the proposed binding mode and confirms the relevance of the biological target.

Rationalizing SAR Data: Computational models can explain observed SAR trends. A study on quinoxaline-triazole hybrids as anticancer agents found that compounds with hydrophilic groups (like carboxylic acid or sulfonamide) were significantly more potent than those with lipophilic groups. acs.org Docking studies can rationalize this by showing that the hydrophilic moieties form crucial hydrogen bonds or electrostatic interactions within the target's active site that are not possible for the lipophilic analogues.

Comparing Similar Scaffolds: Experimental screening of quinoxaline-2-carboxylic acid 1,4-dioxides against mycobacteria revealed that an ethoxycarbonyl group at position 2 led to higher potency than a carboxamide group. nih.govmdpi.com While the exact reason would require further detailed computational analysis, such as calculating binding free energies, this highlights a case where a subtle structural change, like that between an ester and an amide as seen in this compound, can significantly impact biological outcomes. Theoretical models can then be employed to investigate the underlying electronic or steric reasons for this difference.

This interplay allows researchers to move beyond simple trial-and-error synthesis and adopt a more targeted, hypothesis-driven approach to drug design, ultimately making the process more efficient and cost-effective.

Advanced Research Applications of Quinoxaline Derivatives Focus on Academic Principles

Research in Catalysis

The quinoxaline (B1680401) scaffold is a subject of considerable interest in the field of catalysis, primarily due to its versatile coordination chemistry and the tunable electronic properties of its derivatives. These characteristics make them promising candidates for the design of sophisticated catalytic systems.

Ligand Design for Metal Complexes